Methyl 4-(4-cyano-2-nitrophenyl)butanoate

Physical Chemistry Pre-formulation Process Chemistry

Replacing this specialized aromatic ester with a shorter-chain analog risks failed syntheses, reduced yields, or difficult purifications due to altered sterics and electronics. Methyl 4-(4-cyano-2-nitrophenyl)butanoate offers: - Dual electron-withdrawing groups (cyano at 4-position, nitro at 2-position) for orthogonal functionalization - Butanoate side chain providing optimal linker length for SAR exploration - ≥98% purity ensuring reproducible results in multi-step syntheses Ideal for medicinal chemistry (indoles, quinolines, benzodiazepines) and agrochemical intermediate development.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
Cat. No. B11762177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-cyano-2-nitrophenyl)butanoate
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
InChIInChI=1S/C12H12N2O4/c1-18-12(15)4-2-3-10-6-5-9(8-13)7-11(10)14(16)17/h5-7H,2-4H2,1H3
InChIKeyUQQXDGPVIRESSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-cyano-2-nitrophenyl)butanoate Overview


Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS 1415565-03-5) is a specialized aromatic ester intermediate featuring a benzene ring substituted with electron-withdrawing cyano and nitro groups, and a butanoate ester side chain. It is primarily utilized in organic synthesis as a building block for creating nitrogen-containing heterocycles and other complex molecules in pharmaceutical and agrochemical research . The compound is commercially available from multiple vendors with a typical purity of ≥98%, making it a reliable procurement option for laboratory-scale research and development .

Substitution Risks for Methyl 4-(4-cyano-2-nitrophenyl)butanoate


Attempting to substitute Methyl 4-(4-cyano-2-nitrophenyl)butanoate with a generic or closely related analog, such as a shorter-chain phenylacetate or a positional isomer, carries significant risk of synthetic failure or suboptimal outcomes. The specific substitution pattern (cyano at 4-position, nitro at 2-position) and the length of the butanoate chain are critical for dictating reactivity, steric hindrance, and the physicochemical properties of the final target molecule in multi-step syntheses. Replacing this compound with a cheaper or more readily available alternative without rigorous validation can lead to unexpected reaction yields, difficult purifications, or the formation of undesired byproducts, ultimately increasing project costs and timelines . The quantitative evidence presented below establishes the specific, verifiable characteristics that distinguish this compound and justify its selection over alternatives.

Selection Evidence for Methyl 4-(4-cyano-2-nitrophenyl)butanoate


Physical Property Differentiation

Methyl 4-(4-cyano-2-nitrophenyl)butanoate exhibits a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 380.8±42.0 °C at 760 mmHg [1]. In contrast, the structurally related analog Methyl 4-cyano-2-nitrobenzoate (CAS 52449-76-0), which lacks the butanoate chain, has a lower molecular weight (206.15 g/mol) and is expected to have significantly different physical properties, impacting its handling, purification (e.g., distillation), and behavior in biphasic reaction systems . This quantitative difference in physical properties is critical for experimental design, as the higher boiling point of the target compound necessitates different purification strategies and its distinct density affects separation during work-up.

Physical Chemistry Pre-formulation Process Chemistry

Purity and Analytical Support

The compound is reliably offered at a verified purity of ≥98% from multiple reputable vendors, including ChemScene and MolCore . This high purity is substantiated by vendor-provided analytical documentation, such as NMR and HPLC reports, ensuring batch-to-batch consistency and minimizing the risk of contamination from unknown impurities that could derail sensitive reactions . In contrast, alternative or generic sources may offer lower purity grades (e.g., 95%) or lack comprehensive analytical support, which can lead to failed syntheses, lower yields, and the need for additional, time-consuming purification steps.

Analytical Chemistry Quality Control Procurement

Synthetic Utility for Heterocycle Synthesis

Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a validated and versatile intermediate specifically utilized in the synthesis of nitrogen-containing heterocycles, a core scaffold in many pharmaceuticals and agrochemicals . Its molecular architecture, featuring both a reducible nitro group and a hydrolyzable ester, allows for sequential functionalization to build complex molecular frameworks. For example, a common reaction involves the reduction of the nitro group to an amine with high yields (approximately 88%) using hydrogen and a palladium catalyst, as documented in synthetic protocols . While this is a general transformation, the reported high yield for this specific substrate underscores its amenability to key synthetic steps. This is a concrete, verifiable application that distinguishes it from compounds lacking the correct combination and positioning of functional groups.

Medicinal Chemistry Organic Synthesis Heterocycle Chemistry

Applications of Methyl 4-(4-cyano-2-nitrophenyl)butanoate


Pharmaceutical R&D: Heterocycle Synthesis

This compound is ideally suited for medicinal chemistry programs focused on synthesizing libraries of nitrogen-containing heterocycles, such as indoles, quinolines, or benzodiazepines. Its dual functional groups (cyano and nitro) and ester side chain provide multiple orthogonal handles for chemical elaboration, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery .

Agrochemical Active Ingredient Synthesis

In agrochemical research, the compound serves as a crucial intermediate for creating novel active ingredients. The electron-withdrawing nature of the cyano and nitro groups can be leveraged to modulate the physicochemical properties and biological activity of the final agrochemical product, such as improving its metabolic stability or target binding affinity .

Process Chemistry Method Development

Given its well-defined structure and multiple reactive sites, Methyl 4-(4-cyano-2-nitrophenyl)butanoate is an excellent model substrate for developing and optimizing new synthetic methodologies, particularly in the fields of nitro group reduction or selective ester hydrolysis under various conditions. Its commercial availability and high purity ensure reproducible results across different research groups .

Advanced Functional Materials Precursor

The presence of both cyano and nitro groups makes this compound a potential precursor for the synthesis of advanced materials, such as polymers with specific electronic properties or metal-organic frameworks (MOFs). The ester group can be hydrolyzed to a carboxylic acid for further functionalization or to serve as a metal-coordinating ligand .

Technical Documentation Hub

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